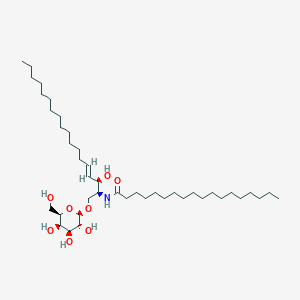

beta-D-galactosyl-N-octadecanoylsphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

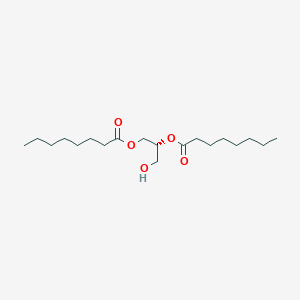

Beta-D-galactosyl-N-octadecanoylsphingosine is a beta-D-galactosyl-N-acylsphingosine in which the acyl group is specified as octadecanoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.

Aplicaciones Científicas De Investigación

Industrial and Biotechnological Applications

β-Galactosidases have shown immense potential in various industries, particularly in food technology. They play a crucial role in improving the sweetness, solubility, flavor, and digestibility of dairy products. This is primarily achieved through the hydrolysis of lactose, making dairy products more consumable for lactose-intolerant individuals. The industrial applications of these enzymes extend to continuous reactors like hollow fiber, tapered column, packed bed, and fluidized bed reactors, where they are used in immobilized forms for continuous hydrolysis of lactose from whey and milk (Husain, 2010).

Structural Insights and Mechanisms

The crystal structures of β-galactosidases provide significant insights into their functional mechanisms. For instance, the structure of β-galactosidase from Penicillium sp. revealed its membership in the family 35 of glycosyl hydrolases (GHF-35), marking it as the first 3D structure for a member of this family. The identification of specific residues involved in catalysis, such as Glu200 as the proton donor and Glu299 as the nucleophile, is crucial for understanding enzyme mechanisms and potential engineering for enhanced activity (Rojas et al., 2004).

Novel Substrate Interactions and Enzymatic Assays

The development of substrates like DDAOG for β-galactosidase activity assays has significantly contributed to biological research. These substrates, upon cleavage by β-gal, produce a fluorescent signal that is far-red-shifted, offering a highly sensitive method for measuring enzyme activity in various settings, including transfected cells (Gong et al., 2009).

Synthesis of Galactosyl Derivatives

The enzymatic synthesis of galactosyl derivatives like galactosyl-ethylene glycol, galactosyl-glycerol, and galactosyl-erythritol by immobilized β-galactosidase from Aspergillus oryzae has opened new avenues in the study of biological processes. The comprehensive characterization of these compounds through nuclear magnetic resonance (NMR) highlights the specificity of β-galactosidase for primary alcohols and its potential in synthesizing structurally diverse galactosides (Irazoqui et al., 2009).

Transglycosylation and Galactosyl Transfer

The ability of β-galactosidases to catalyze transglycosylation reactions, transferring galactosyl groups to a variety of nucleophiles, is significant for the synthesis of complex carbohydrates. This property is not only essential for understanding enzyme kinetics but also for the potential production of novel galactosides with various applications (Petzelbauer et al., 2001).

Propiedades

Nombre del producto |

beta-D-galactosyl-N-octadecanoylsphingosine |

|---|---|

Fórmula molecular |

C42H81NO8 |

Peso molecular |

728.1 g/mol |

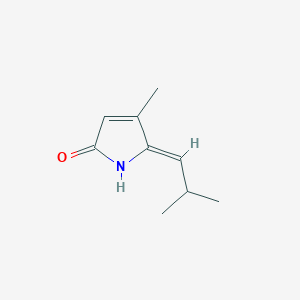

Nombre IUPAC |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1 |

Clave InChI |

YMYQEDCYNANIPI-NMJNODIHSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)

![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)